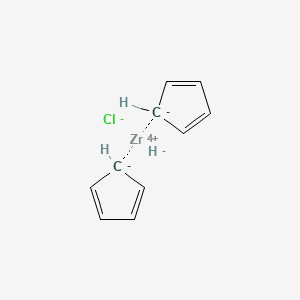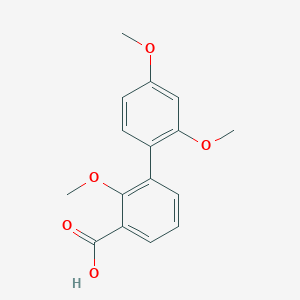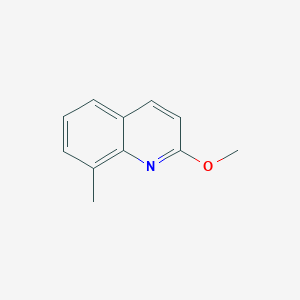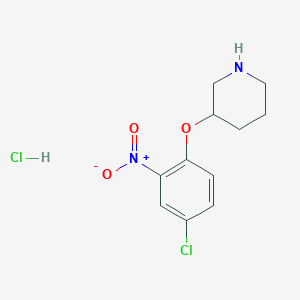
Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
描述
The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
The synthesis of a compound involves understanding the reactants, conditions, and steps needed to produce it. This often involves multiple stages and various types of chemical reactions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can include its reactivity, the products it forms, and the conditions needed for these reactions.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability under various conditions.科学研究应用
Environmental Exposure and Toxicology
Research on organophosphate (OP) and pyrethroid (PYR) pesticides, which may share some structural or functional similarities with the compound , indicates significant environmental and health implications. For instance, a study on the exposure of pregnant women to OP pesticides in an agricultural area revealed detectable levels of metabolites like DEAMPY and PNP in urine, suggesting widespread environmental exposure and potential health risks (Bravo et al., 2019) Environmental Research.
Pharmacokinetics and Metabolism
Investigations into the metabolism and pharmacokinetics of related compounds, such as N-methyl-2-pyrrolidone (NMP), offer insights into how similar substances might be absorbed, metabolized, and excreted in humans. A study evaluating different biomarkers of exposure to NMP after dermal absorption highlighted the significant role of skin absorption in the overall exposure to such chemicals (Akesson et al., 2004) Scandinavian Journal of Work, Environment & Health.
Human Health Implications
The health implications of exposure to chemically related substances are a critical area of research. For example, a study on the serum concentrations of pesticides, including OPs, PYRs, and neonicotinoids, in individuals with osteoarthritis, revealed detectable levels of various pesticides and metabolites, suggesting potential health risks associated with chronic exposure (Li et al., 2020) The Science of the Total Environment.
Environmental Monitoring
Research on the environmental presence and monitoring of related compounds, such as the study on urinary metabolites of OP and PYR pesticides in children from an Italian cohort, underscores the importance of environmental surveillance and the potential health risks posed by these compounds to vulnerable populations (Bravo et al., 2019) Environmental Research.
安全和危害
This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and environmental impact.
未来方向
This could involve potential applications of the compound, areas for further research, and its role in future scientific or industrial developments.
属性
IUPAC Name |
methyl (2S,4S)-4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-10(2)12-6-5-11(3)15(7-12)20-13-8-14(17-9-13)16(18)19-4;/h5-7,10,13-14,17H,8-9H2,1-4H3;1H/t13-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJONYHYVXNKRX-IODNYQNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B1456120.png)

![N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea](/img/structure/B1456124.png)


![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1456129.png)


![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)

![4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456138.png)
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
![N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1456142.png)
![3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1456143.png)